molecular formula C10H10N2O2 B1387757 Methyl 1-methyl-1H-indazole-4-carboxylate CAS No. 1071428-42-6

Methyl 1-methyl-1H-indazole-4-carboxylate

Cat. No. B1387757
Key on ui cas rn: 1071428-42-6
M. Wt: 190.2 g/mol
InChI Key: XSFSEOKZIRNPQO-UHFFFAOYSA-N
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Patent
US08030489B2

Procedure details

To a mixture of sodium hydride (522 mg) and DMF (30 ml) was added methyl 1H-indazole-4-carboxylate (2.0 g) under ice-cooling, followed by stirring for 20 minutes. To the reaction mixture was added methyl iodide (1.41 ml), followed by stirring under ice-cooling for 30 minutes, and further at room temperature for 1 hour. The reaction mixture was ice-cooled, and water (100 ml) was added thereto, followed by stirring for 15 minutes. The insolubles were removed by filtration and the filtrate was extracted with ethyl acetate (80 ml). The organic layer was washed with a saturated sodium bicarbonate solution and saturated brine in this order and dried over anhydrous magnesium sulfate. The solvent was then removed by evaporation under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→1:1) to obtain methyl 1-methyl-1H-indazole-4-carboxylate (900 mg) as a pale yellow solid and methyl 2-methyl-2H-indazole-4-carboxylate (600 mg) as a pale red oil.
Quantity
522 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.41 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([CH:6]=O)[CH3:5].[NH:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:17]([O:19][CH3:20])=[O:18])[C:11]=2[CH:10]=[N:9]1.CI>O>[CH3:5][N:4]1[C:6]2[CH:15]=[CH:14][CH:13]=[C:12]([C:17]([O:19][CH3:20])=[O:18])[C:11]=2[CH:16]=[N:8]1.[CH3:3][N:9]1[CH:10]=[C:11]2[C:16]([CH:15]=[CH:14][CH:13]=[C:12]2[C:17]([O:19][CH3:20])=[O:18])=[N:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
522 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1N=CC=2C(=CC=CC12)C(=O)OC
Step Three
Name
Quantity
1.41 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
by stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
further at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
by stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The insolubles were removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (80 ml)
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium bicarbonate solution and saturated brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→1:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1N=CC=2C(=CC=CC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
Name
Type
product
Smiles
CN1N=C2C=CC=C(C2=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08030489B2

Procedure details

To a mixture of sodium hydride (522 mg) and DMF (30 ml) was added methyl 1H-indazole-4-carboxylate (2.0 g) under ice-cooling, followed by stirring for 20 minutes. To the reaction mixture was added methyl iodide (1.41 ml), followed by stirring under ice-cooling for 30 minutes, and further at room temperature for 1 hour. The reaction mixture was ice-cooled, and water (100 ml) was added thereto, followed by stirring for 15 minutes. The insolubles were removed by filtration and the filtrate was extracted with ethyl acetate (80 ml). The organic layer was washed with a saturated sodium bicarbonate solution and saturated brine in this order and dried over anhydrous magnesium sulfate. The solvent was then removed by evaporation under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→1:1) to obtain methyl 1-methyl-1H-indazole-4-carboxylate (900 mg) as a pale yellow solid and methyl 2-methyl-2H-indazole-4-carboxylate (600 mg) as a pale red oil.
Quantity
522 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.41 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([CH:6]=O)[CH3:5].[NH:8]1[C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:17]([O:19][CH3:20])=[O:18])[C:11]=2[CH:10]=[N:9]1.CI>O>[CH3:5][N:4]1[C:6]2[CH:15]=[CH:14][CH:13]=[C:12]([C:17]([O:19][CH3:20])=[O:18])[C:11]=2[CH:16]=[N:8]1.[CH3:3][N:9]1[CH:10]=[C:11]2[C:16]([CH:15]=[CH:14][CH:13]=[C:12]2[C:17]([O:19][CH3:20])=[O:18])=[N:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
522 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1N=CC=2C(=CC=CC12)C(=O)OC
Step Three
Name
Quantity
1.41 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
by stirring under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling for 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
further at room temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
by stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The insolubles were removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (80 ml)
WASH
Type
WASH
Details
The organic layer was washed with a saturated sodium bicarbonate solution and saturated brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→1:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1N=CC=2C(=CC=CC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
Name
Type
product
Smiles
CN1N=C2C=CC=C(C2=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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